![molecular formula C8H14N2 B2638786 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine CAS No. 933750-04-0](/img/structure/B2638786.png)

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

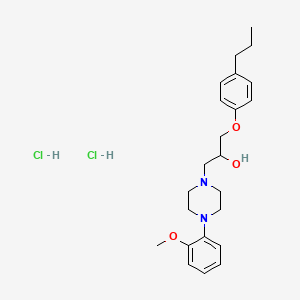

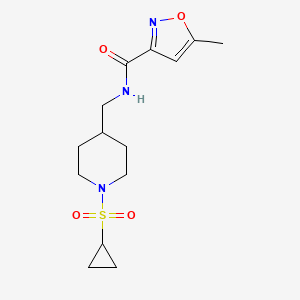

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine is a chemical compound with the molecular formula C8H14N2 . It has a molecular weight of 138.21 . The compound is stored at -20°C and is in liquid form .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine involves several steps. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine is 1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound reacts with various electrophilic reagents to give addition products . For example, the reaction of 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine with m-chloroperoxybenzoic acid (MCPBA) gives an epoxide . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has also been reported .Physical and Chemical Properties Analysis

The compound has a molecular weight of 138.21 and is in liquid form . It is stored at -20°C .Applications De Recherche Scientifique

Synthesis Applications

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine derivatives have found widespread use as versatile synthons in the synthesis of various chemical compounds. For instance, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related compound, are used in the synthesis of several drug candidates. Efficient enzymes from wild-type strains have made the synthesis of both isomers of this compound possible, highlighting its growing applicability in the chemical synthesis domain (Holt-Tiffin, 2009).

Chemical Reactions and Modifications

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine and its derivatives undergo various chemical reactions, leading to the formation of novel compounds. For example, molecular fluorine addition to certain derivatives results in difluorinated carbocyclic nucleosides, demonstrating the compound's reactivity and potential in creating new molecular structures (Toyota et al., 1995). Additionally, skeletal rearrangements under acidic conditions have been observed, showcasing the compound's versatility in chemical transformations (Kobayashi et al., 1992).

Biocatalytic Resolutions

The compound's utility in biocatalytic processes is another significant area of application. Lipase-catalyzed resolutions of 2-azabicyclo[2.2.1]hept-5-en-3-ones have been reported, providing a convenient method for obtaining chiral 2-azabicyclo[2.2.1]hept-5-en-3-ones, which are important in various synthetic applications (Nakano et al., 1994; 1996).

Biological Evaluations

Although the focus is not on drug use and dosage, it's worth noting that some derivatives of 6-azabicyclo[3.2.0]hept-2-ene, a related structure, have shown potential as anti-bacterial agents and β-lactamase inhibitors. This indicates the biological relevance of compounds in this chemical class (Singh & Cooper, 1994).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMHCYXULJUMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1C=C2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2638703.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)

![6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2638707.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2638709.png)

![ethyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2638710.png)

![1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one](/img/structure/B2638711.png)

![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)

![2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine](/img/structure/B2638719.png)